{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea
Description
Properties
IUPAC Name |
[(2-chloro-5-nitrophenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIODQCZVWJPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2-chloro-5-nitro substituents create a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to methoxy (electron-donating) groups in EMAC2056 . This difference may influence binding to biological targets, such as enzymes or DNA.
- Metal Coordination : Unlike the Ni(II), Co(II), and Cu(II) complexes in , the target compound lacks metal coordination. Metal complexes exhibit enhanced DNA intercalation and antibacterial activity due to redox-active metal centers .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
- The absence of intermolecular hydrogen bonds in Compound D contrasts with Compound C’s robust H-bond network , suggesting divergent solubility and stability profiles.
Biological Activity
The compound {[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C₉H₈ClN₃O₂S
- Molecular Weight : 245.69 g/mol
This compound features a thiourea moiety, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions.
Antioxidant Activity
Thiourea derivatives have been shown to possess significant antioxidant properties. For instance, studies indicate that certain thiourea compounds exhibit strong reducing potential against free radicals. The antioxidant activity of related thioureas was assessed using the DPPH radical scavenging method, revealing IC50 values ranging from 45 µg/mL to 52 µg/mL for various derivatives .
Anticancer Activity
The anticancer potential of This compound has been explored in several studies. Notably, thiourea derivatives have demonstrated efficacy against various cancer cell lines. The following table summarizes the IC50 values observed for different thiourea derivatives against specific cancer types:
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 1.50 |
| Compound B | Prostate Cancer | 3.00 |
| Compound C | Pancreatic Cancer | 14.00 |
| Compound D | Lung Cancer | <20 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Research has shown that thiourea derivatives exhibit antimicrobial properties against a range of pathogens. For example, studies report that certain substituted thioureas demonstrate potent antifungal activity against plant pathogens such as Pyricularia oryzae and Drechslera oryzae. The minimum inhibitory concentrations (MIC) for these compounds are noted to be significantly lower than those of standard antifungal agents .
Enzyme Inhibition
Thiourea compounds have also been investigated for their potential as enzyme inhibitors. Specifically, they have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The following table presents the IC50 values for selected thiourea derivatives against these enzymes:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
|---|---|---|
| Compound E | 33.27 | 105.9 |
| Compound F | 93.85 | 412.5 |
These results indicate that the compounds are more effective against AChE than BChE, highlighting their potential in neuroprotective therapies .
Study on Anticancer Efficacy
A recent study evaluated the effects of a novel thiourea derivative on human leukemia cell lines. The results showed significant cytotoxicity with an IC50 value of 1.50 µM, indicating strong potential as an anticancer agent. Furthermore, treated cells exhibited morphological changes typical of apoptosis, including cell shrinkage and membrane blebbing .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capacity of various thiourea derivatives using the ABTS assay. The study found that one derivative had an IC50 value of 52 µg/mL, demonstrating its ability to scavenge free radicals effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
